molecular formula C18H10 B13347096 2,3-Diethynylanthracene

2,3-Diethynylanthracene

Cat. No.: B13347096
M. Wt: 226.3 g/mol
InChI Key: UPLCMMDOMNAKSD-UHFFFAOYSA-N
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Description

2,3-Diethynylanthracene is an organic compound belonging to the anthracene family, characterized by the presence of ethynyl groups at the 2 and 3 positions of the anthracene core. This compound is known for its unique electronic properties and has garnered significant interest in various fields of scientific research, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethynylanthracene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,3-dibromoanthracene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethynylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include anthraquinones, dihydroanthracenes, and various substituted anthracenes .

Mechanism of Action

The mechanism by which 2,3-Diethynylanthracene exerts its effects is primarily through its electronic properties. The ethynyl groups enhance the conjugation of the anthracene core, leading to unique photophysical and electrochemical properties. These properties make it an excellent candidate for use in electronic and photonic devices . The molecular targets and pathways involved include interactions with various electronic states and energy transfer processes .

Comparison with Similar Compounds

  • 1,8-Diethynylanthracene
  • 9,10-Diethynylanthracene
  • 2,6-Diethynylanthracene

Comparison: 2,3-Diethynylanthracene is unique due to the position of the ethynyl groups, which significantly influence its electronic properties compared to other diethynylanthracene derivatives. For instance, 9,10-Diethynylanthracene has ethynyl groups at the central positions, leading to different reactivity and photophysical characteristics . The 2,3-substitution pattern provides distinct advantages in terms of regioselectivity and functionalization potential .

Properties

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

IUPAC Name

2,3-diethynylanthracene

InChI

InChI=1S/C18H10/c1-3-13-9-17-11-15-7-5-6-8-16(15)12-18(17)10-14(13)4-2/h1-2,5-12H

InChI Key

UPLCMMDOMNAKSD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=CC3=CC=CC=C3C=C2C=C1C#C

Origin of Product

United States

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